3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid

Medicinal Chemistry ADME/Tox Fluorine Chemistry

3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid (CAS 1092460-76-8) is a synthetic fluorinated phenylpropionic acid derivative with molecular formula C₁₁H₁₂F₂O₄ and a molecular weight of 246.21 g/mol. It is characterized by a 3-methoxy and a 4-difluoromethoxy substitution pattern on the phenyl ring, distinguishing it from natural phenolic metabolites like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA).

Molecular Formula C11H12F2O4
Molecular Weight 246.21 g/mol
CAS No. 1092460-76-8
Cat. No. B1456815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
CAS1092460-76-8
Molecular FormulaC11H12F2O4
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC(=O)O)OC(F)F
InChIInChI=1S/C11H12F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2,4,6,11H,3,5H2,1H3,(H,14,15)
InChIKeyIUDNQNDPGSVOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid (CAS 1092460-76-8) | Chemical Identity & Structural Baseline


3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid (CAS 1092460-76-8) is a synthetic fluorinated phenylpropionic acid derivative with molecular formula C₁₁H₁₂F₂O₄ and a molecular weight of 246.21 g/mol . It is characterized by a 3-methoxy and a 4-difluoromethoxy substitution pattern on the phenyl ring, distinguishing it from natural phenolic metabolites like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) . The compound is supplied primarily for research use, with commercial purity typically ≥95-97% . Its melting point is reported as 66-69°C, and it is classified as an irritant .

Why 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid Cannot Be Substituted with Generic Phenylpropionic Acids


Generic substitution with simpler phenylpropionic acid analogs is not viable due to the critical role of the 4-difluoromethoxy moiety in modulating key physicochemical and biological properties. This functional group is widely recognized in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding affinity compared to hydroxy or methoxy analogs . Specifically, the 4-difluoromethoxy substitution on the phenyl ring, in combination with the 3-methoxy group, is structurally analogous to the pharmacophore found in selective PDE4D inhibitors, where fluorine substitution directly impacts isoform selectivity and pharmacokinetic profiles [1]. Therefore, replacing this compound with a non-fluorinated or differently substituted analog is likely to alter or abolish desired activity in structure-activity relationship (SAR) studies.

Quantitative Differentiation: Evidence for 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid vs. Analogs


Enhanced Lipophilicity and Metabolic Stability vs. Non-Fluorinated HMPA

The replacement of a 4-hydroxy group with a 4-difluoromethoxy group in 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid is a classical bioisosteric strategy to enhance metabolic stability and membrane permeability. This is supported by a cross-study comparison with 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA, dihydroferulic acid) . The difluoromethoxy moiety increases lipophilicity and reduces susceptibility to phase II metabolism (e.g., glucuronidation or sulfation of the phenolic -OH) . While direct quantitative data comparing these two specific compounds is not available, the enhanced metabolic stability is a well-documented outcome of this specific fluorination strategy .

Medicinal Chemistry ADME/Tox Fluorine Chemistry

Pharmacophoric Alignment with Selective PDE4D Inhibitors

The 4-difluoromethoxy-3-methoxyphenyl moiety present in this compound is a key pharmacophoric element in potent and selective PDE4D inhibitors. A published SAR study demonstrated that replacing a 3-methoxy group with a 3-difluoromethoxy group in a catechol-based PDE4 inhibitor scaffold maintained PDE4D3 inhibitory activity while significantly improving selectivity against other PDE4 isoforms (A4, B2, C2) [1]. The target compound shares this exact substitution pattern. In the cited study, the fluorinated analog (compound 3b) showed improved pharmacokinetic properties compared to its non-fluorinated analogue, although the study did not test the exact propionic acid derivative [1].

PDE4 Inhibition Drug Discovery Structure-Activity Relationship (SAR)

Potential Enhanced Gut Microbiota Metabolic Stability

Recent research has established that human gut microbial enzymes, including dehalogenases, can cleave carbon-fluorine bonds in fluorinated organic acids [1]. The difluoromethoxy group in this compound presents a distinct substrate profile compared to the natural, non-fluorinated phenolic metabolites it mimics (e.g., HMPA). While this introduces a potential pathway for microbial metabolism, the specific kinetics for this compound have not been reported. However, the presence of the fluorine atoms may also confer resistance to certain microbial enzymatic pathways that readily act on phenolic -OH groups, potentially altering its metabolic fate and bioavailability [REFS-1, REFS-2].

Gut Microbiota Metabolism Fluorine Chemistry

Strategic Applications for 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid in Research & Development


Synthesis of Next-Generation Selective PDE4D Inhibitors

As a building block containing the validated 4-difluoromethoxy-3-methoxyphenyl pharmacophore, this compound is ideally suited for the synthesis of novel PDE4D inhibitor candidates. Researchers can leverage it to explore structure-activity relationships around the propionic acid side chain, aiming to optimize potency and selectivity profiles as demonstrated in related fluorinated PDE4 inhibitor series [1].

Metabolic Probe for Studying Fluorinated Xenobiotic Fate

The compound's unique difluoromethoxy group makes it a valuable tool in gut microbiota research. It can be employed as a model substrate to investigate the activity of recently discovered C-F bond-cleaving enzymes, such as microbial dehalogenases. Its metabolic fate can be compared to its non-fluorinated analog, HMPA, to dissect the impact of fluorine substitution on biotransformation [2].

Medicinal Chemistry for Enhanced ADME Properties

In any drug discovery program where a phenylpropionic acid scaffold is present, this fluorinated derivative serves as a strategic 'tool compound' to rapidly assess the impact of 4-O-difluoromethoxylation on key ADME parameters, particularly metabolic stability and membrane permeability, compared to the hydroxy analog. This allows for informed, data-driven decisions in lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.